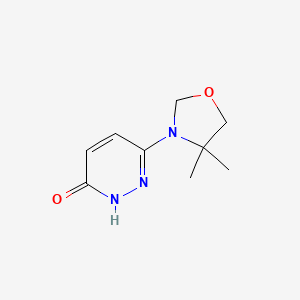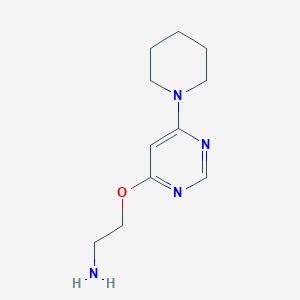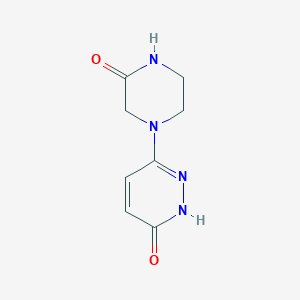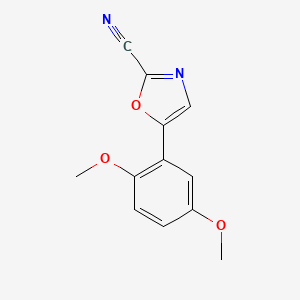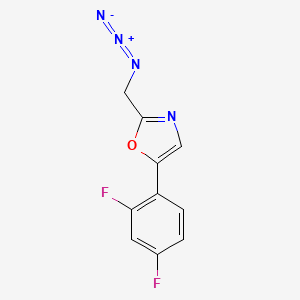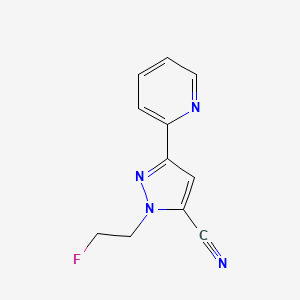
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile, or 1FEP, is a small molecule that has been studied extensively for its potential in a wide range of scientific research applications. 1FEP is a synthetic derivative of pyrazole, which is a heterocyclic aromatic compound composed of a five-membered ring of nitrogen, carbon, and hydrogen atoms. The addition of a fluoroethyl group to the pyrazole ring gives 1FEP a unique structure and allows it to interact with other molecules in a variety of ways. 1FEP has been studied for its potential to act as a ligand, a drug, a biosensor, and a catalyst in various scientific research applications.
Applications De Recherche Scientifique
Antitumor and Antimicrobial Activities
Research by El-Borai et al. (2012) demonstrated the synthesis of pyrazolo[3,4-b]pyridine derivatives, including compounds similar to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile. These compounds exhibited significant antibacterial and antifungal activities against various strains, as well as antitumor activity against liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Synthesis of Pyrazole-4-Carbonitrile Derivatives
Ali et al. (2016) explored the synthesis of pyrazole-4-carbonitrile derivatives through reactions involving similar compounds. These reactions led to the creation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives (Ali, Ragab, Abdelghafar, & Farag, 2016).
Development of Kinase Inhibitors
Arunachalam et al. (2019) reported on the scalable synthesis of a compound structurally related to 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile, identifying it as a potent kinase inhibitor. This synthesis addressed safety hazards and improved the purity of the final product (Arunachalam et al., 2019).
Crystal Structure and Reaction Mechanism Investigation
Liu et al. (2013) determined the crystal structure of a closely related compound and proposed a reaction mechanism for its interaction with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
Corrosion Inhibition
Sudheer and Quraishi (2015) studied the corrosion inhibition effect of aryl pyrazolo pyridine derivatives on copper in hydrochloric acid. They found that these compounds, which share a similar structure with the compound , exhibited significant inhibition properties (Sudheer & Quraishi, 2015).
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-4-6-16-9(8-13)7-11(15-16)10-3-1-2-5-14-10/h1-3,5,7H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQPWSVABIPZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




